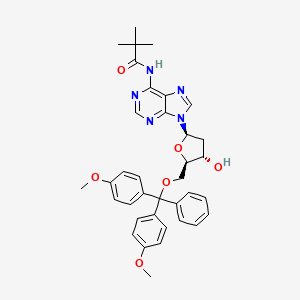
6-(2-Fluoropropyl)-4-methylpyridin-2-amine
Descripción general
Descripción
“6-(2-Fluoropropyl)-4-methylpyridin-2-amine” is a chemical compound with the molecular formula C9H13FN2 . It is also known as 6-[(2r)-2-fluoropropyl]-4-methyl-pyridin-2-amine .
Synthesis Analysis
A series of position-6 substituted 2-amino-4-methylpyridine analogues was synthesized and compounds 9, 18, and 20 were identified as the inhibitors with the greatest potential to serve as PET tracers for imaging inducible nitric oxide synthase (iNOS) .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: Cc1cc(nc(c1)N)CC©F . The molecular mass of this compound is 168.211 g·mol −1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a heat of formation of -198.6 ± 16.7 kJ·mol −1, a dipole moment of 1.82 ± 1.08 D, a volume of 213.36 Å 3, a surface area of 211.7 Å 2, a HOMO energy of -8.68 ± 0.55 eV, and a LUMO energy of 3.25 ± eV .Aplicaciones Científicas De Investigación
Synthesis and Structure of Metal Complexes : A study by Noor, Kretschmer, & Kempe (2006) involved the synthesis of trialkyltantalum complexes using ligands related to 4-methylpyridin-2-yl. These complexes exhibited diverse coordination environments and were stable at elevated temperatures, making them of interest in the field of organometallic chemistry.
Synthesis of Antibacterial Agents : Research on pyridonecarboxylic acids, including compounds with pyridin-2-yl groups, focused on their antibacterial activity. Egawa et al. (1984) found that certain analogs were more active than existing antibacterial agents, signifying the potential for developing new drugs (Egawa et al., 1984).
Identification of Metabolites in Drug Development : A study by Ma et al. (2002) developed methods to identify metabolites of a fluorine-18-labeled compound, which is crucial in the drug development process, particularly for understanding the metabolic fate of new drugs.
Chemical Analysis and Crystal Structure : The work by Babu et al. (2014) on 2-amino-6-methylpyridinium 2,2,2-trichloroacetate contributes to the understanding of the crystal structure and chemical properties of such compounds.
Development of Herbicides : Research by Johnson et al. (2015) on the synthesis of 4-amino-5-fluoropicolinates, which are closely related to the chemical , demonstrated a novel approach to developing potential herbicides.
Reactions Involving Heterocyclic Halogeno Compounds : A study by Hertog et al. (2010) explored the reactions of 6-substituted derivatives of 2-halogenopyridines, providing insights into the mechanisms of such reactions and their potential applications.
Development of Imaging Agents : Research by Zuev et al. (2011) on N-fluoroalkyl-pyrazolo[1,5-a][1,3,5]triazin-4-amines highlights the potential of these compounds in developing PET imaging agents.
Chemical Synthesis Methods : Studies like those by Bolliger, Oberholzer, & Frech (2011) and Liang (2010) provide insights into the synthesis methods for 2-amino-6-bromopyridine and similar compounds, which are important in pharmaceutical and chemical industries.
Corrosion Inhibition Studies : The study by Mert et al. (2014) on the effect of 2-amino-4-methylpyridine on steel corrosion demonstrates the potential application of such compounds in industrial contexts.
Pharmacological Applications : Research by Bennett et al. (1981) into 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives revealed their potential as antihypertensive agents, indicating the medical relevance of similar compounds.
Propiedades
IUPAC Name |
6-(2-fluoropropyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHRCNFCHFHUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)CC(C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoropropyl)-4-methylpyridin-2-amine | |
CAS RN |
1146620-35-0 | |
| Record name | NOS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146620350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1W11H9AUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3346056.png)











![5-Amino-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3346143.png)
